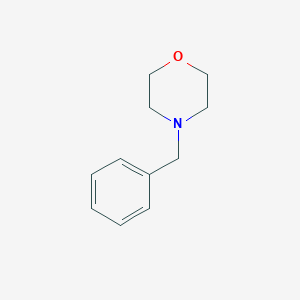

4-Benzylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWBJJLCTWNTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290317 | |

| Record name | 4-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10316-00-4 | |

| Record name | 10316-00-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Benzylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Benzylmorpholine, a versatile intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

This compound, also known as N-benzylmorpholine, is a tertiary amine with the chemical formula C₁₁H₁₅NO. It serves as a crucial building block in organic synthesis. A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Melting Point | 194 °C | [2] |

| Boiling Point | 260.5 °C at 760 mmHg | [2] |

| Density | 1.0387 g/cm³ (estimate) | |

| Flash Point | 74.6 °C | |

| Vapor Pressure | 0.0122 mmHg at 25 °C | |

| Refractive Index | 1.5302 (estimate) | |

| Appearance | Colorless to pale yellow liquid | |

| pKa | 6.60 ± 0.10 (Predicted) |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. For this compound, which can be a solid at room temperature depending on its purity, this is a relevant parameter.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer level with the sample. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a modern digital instrument) containing a heating bath fluid (like silicone oil).

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[4] A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

-

Heating Rate: For an accurate determination, the temperature should be raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate should be reduced to 1-2 °C per minute.[3]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[1]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., paraffin oil). The side arm of the Thiele tube is heated to ensure uniform circulation of the heating liquid.[5]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[1]

-

Boiling Point Reading: The heating is then stopped. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[5]

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass Measurement: The mass of a clean, dry pycnometer (for high precision) or a graduated cylinder is accurately measured using an analytical balance.[6][7]

-

Volume Measurement: A known volume of this compound is added to the pycnometer or graduated cylinder. The volume is read precisely.

-

Mass of Liquid: The combined mass of the container and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty container.[7]

-

Density Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[7] For accurate results, the temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the Abbe refractometer.

-

Measurement: The prisms are closed, and light is passed through the sample. The telescope eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis Workflow of this compound

A common method for the synthesis of this compound involves the N-alkylation of morpholine with a benzyl halide, such as benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Caption: A typical workflow for the synthesis of this compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. wjec.co.uk [wjec.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

4-Benzylmorpholine CAS number and structure elucidation

An In-depth Whitepaper on the Core Properties, Structure Elucidation, and Synthesis of 4-Benzylmorpholine for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a detailed overview of this compound, a key intermediate in the synthesis of various biologically active compounds. The document outlines its chemical identity, including its CAS number and structural formula. A significant focus is placed on the elucidation of its structure through a comprehensive analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis via N-alkylation of morpholine and subsequent purification are provided. All quantitative data is presented in clearly structured tables for ease of reference and comparison. Furthermore, this guide includes a visual representation of the synthetic workflow, rendered using Graphviz, to facilitate a clear understanding of the process.

Chemical Identity and Physical Properties

This compound, also known as N-benzylmorpholine, is a tertiary amine belonging to the morpholine class of heterocyclic compounds. It is characterized by a morpholine ring N-substituted with a benzyl group.

| Property | Value | Reference |

| CAS Number | 10316-00-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-benzylmorpholine, Morpholine, 4-(phenylmethyl)- | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 162-164 °C | [2] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and benzene. | [2] |

Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzyl and morpholine moieties. The integration of these signals confirms the proton count of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.50 | Singlet | 2H | Benzyl methylene protons (-CH₂-Ph) |

| ~3.60-3.80 | Triplet | 4H | Morpholine protons adjacent to oxygen (-O-CH₂-) |

| ~2.40-2.60 | Triplet | 4H | Morpholine protons adjacent to nitrogen (-N-CH₂-) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The number of signals corresponds to the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon (C-Ar) |

| ~129 | Aromatic methine carbons (CH-Ar) |

| ~128 | Aromatic methine carbons (CH-Ar) |

| ~127 | Aromatic methine carbons (CH-Ar) |

| ~67 | Morpholine carbons adjacent to oxygen (-O-CH₂-) |

| ~63 | Benzyl methylene carbon (-CH₂-Ph) |

| ~54 | Morpholine carbons adjacent to nitrogen (-N-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2800-3000 | Strong | Aliphatic C-H stretch (CH₂ groups) |

| 1600, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| 1115 | Strong | C-O-C stretch (ether linkage in morpholine) |

| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.

| m/z | Relative Intensity | Proposed Fragment |

| 177 | Moderate | [M]⁺ (Molecular ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion, from cleavage of the benzyl group) |

| 86 | Moderate | [C₄H₈NO]⁺ (Fragment from the morpholine ring) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the N-alkylation of morpholine with benzyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the morpholine acts as the nucleophile.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

-

Morpholine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or another suitable solvent

-

Dichloromethane (for extraction)

-

Water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (for drying)

Procedure:

-

To a round-bottom flask, add morpholine (1.0 equivalent) and a suitable solvent such as acetone.

-

Add a base, such as potassium carbonate (1.2 equivalents), to the mixture.

-

While stirring, add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

The reaction mixture is then typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC).

-

After completion, the inorganic salts are filtered off.

-

The solvent is removed from the filtrate under reduced pressure.

-

The residue is taken up in dichloromethane and washed with water to remove any remaining inorganic impurities.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

Purification

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound. For column chromatography, a typical eluent system would be a mixture of ethyl acetate and hexanes.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Reaction Pathway

The following diagram illustrates the chemical transformation occurring during the synthesis.

Caption: Reaction scheme for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of this compound, detailing its chemical properties, structural elucidation through various spectroscopic methods, and a detailed protocol for its synthesis. The presented data and workflows are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and practical application of this important chemical intermediate.

References

N-benzylmorpholine synthesis mechanism and theory

An In-depth Technical Guide to the Synthesis of N-benzylmorpholine: Mechanisms and Experimental Protocols

Introduction

N-benzylmorpholine, also known as 4-benzylmorpholine, is a heterocyclic amine of significant interest in the chemical and pharmaceutical industries. It serves as a crucial building block and intermediate in the synthesis of a wide array of compounds, including antihistamines, antipsychotic drugs, dyes, and pigments.[1] Its structural motif is a common feature in biologically active molecules, making the development of efficient and scalable synthesis methods a key focus for researchers in drug development and process chemistry.

This technical guide provides a comprehensive overview of the primary synthetic routes to N-benzylmorpholine. It delves into the underlying reaction mechanisms, provides detailed experimental protocols for key methodologies, and presents quantitative data to allow for a comparative assessment of the different approaches. The content is tailored for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis and theory behind this important compound.

Core Synthesis Mechanisms and Protocols

The synthesis of N-benzylmorpholine can be achieved through several distinct chemical transformations. The most prominent and widely employed methods include reductive amination, direct N-alkylation, and catalytic N-alkylation using benzyl alcohol. Each method offers a unique set of advantages concerning yield, reaction conditions, and scalability.

Reductive Amination of Benzaldehyde with Morpholine

Reductive amination is one of the most versatile and widely used methods for forming carbon-nitrogen bonds.[2] The process involves the reaction of a carbonyl compound (benzaldehyde) with an amine (morpholine) to form an intermediate iminium ion, which is then reduced in situ to the target amine, N-benzylmorpholine. This one-pot procedure is highly efficient and avoids the isolation of the unstable imine or enamine intermediates.

Theoretical Background: The reaction proceeds in two main stages. First, the nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a resonance-stabilized iminium cation. In the second stage, a reducing agent, typically a hydride donor, selectively reduces the iminium ion to the final tertiary amine.

Reaction Mechanism:

Caption: Reductive amination pathway for N-benzylmorpholine synthesis.

Quantitative Data Summary:

| Reactants | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine, Benzaldehyde | NaBH₄ | - | MeOH | RT | ~4-12 | 56-85 | Adapted from[3] |

| Morpholine, Benzaldehyde | H₂ | Ni/SiO₂ | - | Variable | Variable | High | Adapted from[4] |

| Morpholine, Benzaldehyde | Formic Acid | - | - | High | Variable | Good | Leuckart Reaction[2][5] |

Experimental Protocol (Adapted from similar reductive aminations):

-

To a round-bottom flask, add morpholine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in methanol (MeOH).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.5-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash chromatography or distillation to yield pure N-benzylmorpholine.

N-Alkylation of Morpholine with Benzyl Chloride

Direct N-alkylation is a classical and straightforward method for synthesizing N-benzylmorpholine. It involves the nucleophilic substitution (Sₙ2) reaction between morpholine and a benzyl halide, typically benzyl chloride.

Theoretical Background: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This attack displaces the chloride ion in a concerted Sₙ2 mechanism. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed as a byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

Reaction Mechanism:

Caption: Sₙ2 mechanism for the N-alkylation of morpholine.

Quantitative Data Summary:

| Amine | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Benzyl Chloride | K₂CO₃ | Acetonitrile | Reflux | 6-12 | >90 | General procedure, widely documented |

| Morpholine | Benzyl Chloride | Et₃N | Dichloromethane | RT-Reflux | 4-8 | >90 | Adapted from amidation protocols[6] |

Experimental Protocol (General Procedure):

-

In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve morpholine (1.0 eq.) and a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.2 eq.) in a suitable solvent (e.g., acetonitrile or THF).

-

Slowly add benzyl chloride (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.

-

After the addition, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

-

Filter off the inorganic salts (in the case of K₂CO₃) or wash with water to remove the amine salt (in the case of Et₃N).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under vacuum.

-

The resulting crude product can be purified by distillation under reduced pressure to afford N-benzylmorpholine.

Catalytic N-Alkylation via Borrowing Hydrogen

A greener and more atom-economical approach is the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[7] This method uses a catalyst to temporarily abstract hydrogen from the alcohol, forming an aldehyde in situ, which then undergoes reductive amination.

Theoretical Background: The catalytic cycle involves three key steps:

-

Oxidation: The catalyst (often a transition metal complex, e.g., Ru, Ir, Fe, Ni) oxidizes the benzyl alcohol to benzaldehyde, with the hydrogen being temporarily stored on the catalyst.

-

Condensation: The in situ-generated benzaldehyde reacts with morpholine to form the corresponding iminium ion (after dehydration).

-

Reduction: The catalyst transfers the "borrowed" hydrogen back to the iminium ion, reducing it to N-benzylmorpholine and regenerating the active catalyst. The only byproduct of this process is water.

Reaction Mechanism:

Caption: "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Quantitative Data Summary:

| Amine | Alcohol | Catalyst | Base | Temp. (°C) | Yield (%) | Reference |

| Aniline | Benzyl Alcohol | Fe₂Ni₂@CN | - | Variable | 99 | [7] |

| Various | Various | Ru-Py-CH₃ | NaOtBu | Variable | Good | [7] |

Experimental Protocol (Conceptual):

-

Charge a pressure-rated vessel with morpholine (1.0 eq.), benzyl alcohol (1.1 eq.), the catalyst (e.g., Fe₂Ni₂@CN, 1-5 mol%), and a suitable solvent (if necessary).

-

Seal the vessel and heat it to the specified temperature (e.g., 100-150 °C) with vigorous stirring for the required duration.

-

After the reaction, cool the vessel to room temperature and vent any pressure.

-

Dilute the reaction mixture with an appropriate solvent and filter to recover the heterogeneous catalyst.

-

Wash the filtrate with water or brine, dry the organic layer, and concentrate it in vacuo.

-

Purify the residue by column chromatography or distillation to obtain the final product.

Conclusion

The synthesis of N-benzylmorpholine can be accomplished through several effective methodologies. The choice of a specific route is often dictated by factors such as the availability of starting materials, required purity, scalability, and environmental considerations.

-

Reductive amination offers a highly efficient and direct one-pot synthesis from readily available benzaldehyde and morpholine.

-

Direct N-alkylation with benzyl chloride is a robust and high-yielding classical method, though it generates stoichiometric salt waste.

-

Catalytic N-alkylation using benzyl alcohol via the "borrowing hydrogen" mechanism represents the most atom-economical and environmentally friendly approach, aligning with the principles of green chemistry.

For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, their mechanisms, and practical protocols is essential for making informed decisions in the design and execution of synthetic campaigns involving the N-benzylmorpholine scaffold.

References

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. researchgate.net [researchgate.net]

4-Benzylmorpholine: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzylmorpholine, a versatile heterocyclic amine, has carved a niche for itself as a crucial building block in the synthesis of a wide array of organic compounds. Its utility spans from being a key intermediate in the development of pharmaceuticals, including antihistamines, antipsychotics, and antimalarial agents, to its application in the manufacturing of dyes and as a corrosion inhibitor. This technical guide provides a comprehensive review of the literature on this compound, detailing its chemical and physical properties, historical context, synthesis methodologies, and its diverse applications. The document further delves into the available quantitative data on the biological activities of its derivatives, offering insights into its potential in drug discovery and development.

Introduction

This compound, also known as N-benzylmorpholine, is an organic compound featuring a morpholine ring N-substituted with a benzyl group.[1] Its unique structural combination imparts favorable physicochemical properties, making it a valuable synthon in organic chemistry. The morpholine moiety, a privileged scaffold in medicinal chemistry, is often associated with improved aqueous solubility and metabolic stability of drug candidates. The benzyl group, on the other hand, provides a lipophilic character and a site for further functionalization. This guide aims to consolidate the existing knowledge on this compound, presenting a detailed overview for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a mild odor.[2] It is relatively stable under normal conditions but may react violently with strong oxidizing agents.[2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| CAS Number | 10316-00-4 | [1] |

| Melting Point | 194°C | [2] |

| Boiling Point | 309.18°C (rough estimate) | [2] |

| Flash Point | 74.6°C | [2] |

| Density | 1.0387 g/cm³ | [2] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [2] |

| pKa | 6.60 ± 0.10 (Predicted) | [2] |

History and Discovery

Synthesis of this compound

Several synthetic strategies can be employed for the preparation of this compound. The most common methods involve the N-alkylation of morpholine with a benzyl halide or the reductive amination of benzaldehyde with morpholine.

N-Alkylation of Morpholine with Benzyl Halides

This method involves the direct reaction of morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of 4-Benzyl-4-pentylmorpholin-4-ium chloride from N-pentylmorpholine and Benzyl Chloride

This protocol details the synthesis of a quaternary ammonium salt derivative, which involves a similar N-benzylation step.

-

Materials: N-pentylmorpholine, acetonitrile, potassium carbonate, benzyl chloride.[3]

-

Procedure:

-

To a 50 ml round-bottom flask, add 2 g (0.013 mol) of N-pentylmorpholine.[3]

-

Add 5.4 ml (0.104 mol) of acetonitrile as the solvent.[3]

-

Add 0.013 mol of potassium carbonate (K₂CO₃).[3]

-

Add benzyl chloride in a 1:1 molar ratio to N-pentylmorpholine (0.013 mol).[3]

-

Heat the reaction mixture under reflux with magnetic stirring for 5 hours (monitored by TLC).[3]

-

After completion, evaporate the solvent.[3]

-

Dissolve the remaining potassium carbonate in water and extract the product with chloroform (CHCl₃).[3]

-

Evaporate the chloroform and dry the product under vacuum.[3]

-

Purify the obtained product using column chromatography.[3]

-

This protocol can be adapted for the synthesis of this compound by using morpholine instead of N-pentylmorpholine.

Diagram: N-Alkylation of Morpholine

References

Spectroscopic Profile of 4-Benzylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Benzylmorpholine (C₁₁H₁₅NO). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2', H-6' (Aromatic) | 7.20 - 7.40 | m |

| H-3', H-4', H-5' (Aromatic) | 7.20 - 7.40 | m |

| Benzylic CH₂ | ~3.50 | s |

| H-2, H-6 (Morpholine) | 2.40 - 2.60 | t |

| H-3, H-5 (Morpholine) | 3.65 - 3.85 | t |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for N-Benzyl-morpholine in CDCl₃ has been reported, though the full dataset requires subscription access for viewing.[1][2] The expected chemical shifts are summarized below.

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

| C-1' (Aromatic, Quaternary) | ~138 |

| C-2', C-6' (Aromatic) | ~129 |

| C-3', C-5' (Aromatic) | ~128 |

| C-4' (Aromatic) | ~127 |

| Benzylic CH₂ | ~63 |

| C-2, C-6 (Morpholine) | ~54 |

| C-3, C-5 (Morpholine) | ~67 |

Note: These values are based on available data and typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the aromatic ring, C-N, and C-O bonds. While a specific peak list is not available, the vapor phase IR spectrum is accessible through databases.[3]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium-Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-O Stretch (Ether) | 1070 - 1150 | Strong |

| Aromatic C=C Bending | 690 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum of this compound is available, indicating its amenability to this technique.[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 177 | [M]⁺ | Molecular Ion |

| 91 | Base Peak | [C₇H₇]⁺ (Tropylium ion) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

FT-IR Spectroscopy

-

Sample Preparation: A thin film of liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty salt plates is first recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data logically contribute to the final structural confirmation of this compound.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of the Morpholine Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the morpholine ring, a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis. The document details the physicochemical properties, stability under various conditions, and common chemical transformations of morpholine, supplemented with detailed experimental protocols and quantitative data.

Core Physicochemical Properties

Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a six-membered heterocycle containing both an amine and an ether functional group.[1] This unique structure imparts a combination of properties, making it a versatile building block in chemistry. It is a colorless, hygroscopic liquid with a characteristic amine-like odor, and it is miscible with water and many organic solvents.[2][3] The presence of the ether oxygen withdraws electron density from the nitrogen atom, which influences its basicity and nucleophilicity.

Table 1: Physicochemical Properties of Morpholine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₉NO | [2] |

| Average Molecular Weight | 87.12 g/mol | [4] |

| Density | 0.996 g/mL at 25 °C | [5] |

| Boiling Point | 129 °C | [3] |

| Freezing Point | -4.9 °C | [6] |

| pKa (conjugate acid) | 8.33 - 8.51 at 25 °C | [4][6] |

| Water Solubility | Miscible | [3] |

| Vapor Pressure | 10.1 mm Hg at 25 °C |[7] |

Chemical Stability of the Morpholine Ring

The stability of the morpholine ring is a critical factor in its industrial and pharmaceutical applications, particularly under conditions of varying temperature and pH.

Thermal Stability

Morpholine exhibits reasonable stability at high temperatures and pressures, especially in the absence of oxygen.[8] This property makes it a common additive for pH adjustment and corrosion control in fossil fuel and nuclear power plant steam systems.[9] However, at very high temperatures, it undergoes thermal decomposition. Studies have shown that its thermolysis follows first-order kinetics.[10] The decomposition leads to the formation of products including ammonia, ethanolamine, methylamine, ethylamine, and organic acids like acetic and glycolic acids.[10]

Table 2: Thermal Decomposition Rate Constants for Morpholine in Liquid-Steam Systems

| Temperature | Decomposition Rate Constant (k) |

|---|---|

| 260 °C | 2.67 x 10⁻⁷ s⁻¹ |

| 280 °C | 8.73 x 10⁻⁷ s⁻¹ |

| 300 °C | 21.25 x 10⁻⁷ s⁻¹ |

(Data sourced from a study on morpholine's thermal stability in CANDU-PHW nuclear power plant conditions)[10]

Further studies simulating superheater conditions (470-510 °C) determined the activation energy for this decomposition to be approximately 160.0 kJ/mol.[11][12]

pH and Oxidative Stability

As a base, morpholine readily reacts with acids to form stable morpholinium salts.[2] In acidic conditions, the nitrogen atom is protonated, which can influence its reactivity and interaction with biological targets.[13] The morpholine ring is susceptible to in vivo oxidation, a consideration in drug design.[14] Oxidative ring-opening of morpholine derivatives can be achieved under mild conditions using visible light as an energy source and O₂ as the final oxidant, avoiding harsh reagents.[15]

Chemical Reactivity

The reactivity of the morpholine ring is dominated by the secondary amine group, though it is modulated by the presence of the ether oxygen.

Basicity and Nucleophilicity

Morpholine is a base due to the lone pair of electrons on the nitrogen atom.[1] However, the electron-withdrawing inductive effect of the ether oxygen makes it less basic and less nucleophilic than structurally similar secondary amines like piperidine.[9] Despite this reduced nucleophilicity, it readily participates in a wide array of chemical reactions.

Caption: Key chemical transformations of the morpholine ring.

Common Reactions of the Morpholine Ring

N-Alkylation: Morpholine reacts with alkylating agents like alkyl halides to form N-alkylated derivatives.[2] This reaction is fundamental for introducing diverse substituents onto the morpholine scaffold.[16]

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides yields N-acyl morpholines (amides). This is a common method for synthesizing derivatives for various applications.[17]

Reductive Amination: Morpholine can react with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. This is often a preferred method over direct alkylation due to its efficiency and the availability of a wide range of carbonyl compounds.[16][18]

Enamine Formation: Morpholine is commonly used to generate enamines by reacting with ketones or aldehydes.[1]

Oxidation: As mentioned, the morpholine ring can undergo oxidative cleavage. This can be a metabolic liability in drug candidates but also a synthetic tool. Electrochemical oxidation can also lead to the formation of a morpholine radical.[19]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key reactions involving the morpholine ring.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is a standard procedure for the N-alkylation of secondary amines like morpholine.[16]

Materials:

-

Morpholine (or a morpholine derivative)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous base (e.g., potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Ethyl acetate, Water, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the starting morpholine derivative (1.0 eq) in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to 50-80 °C and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Experimental workflow for direct N-alkylation of morpholine.

Protocol 2: Reductive Amination with Aldehydes/Ketones

This method is highly effective for synthesizing N-substituted morpholines.[16]

Materials:

-

Morpholine (or a morpholine derivative)

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane, Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Acetic acid (optional, catalyst)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the morpholine derivative (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).

-

Dissolve the reactants in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation with Acyl Chlorides

This protocol describes the formation of an amide from morpholine.[20]

Materials:

-

Morpholine

-

Acyl chloride (e.g., acetyl chloride)

-

Base (e.g., Triethylamine, Et₃N or Pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM))

-

1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-acyl morpholine can be purified by recrystallization or column chromatography if necessary.

The Role of Morpholine in Drug Development

The morpholine ring is considered a "privileged structure" in medicinal chemistry.[21][22] Its incorporation into drug candidates is often associated with advantageous physicochemical and metabolic properties.[23]

-

Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable pharmacokinetics.[22]

-

Metabolic Stability: While susceptible to oxidation, the morpholine ring can also confer metabolic stability to a parent molecule compared to other amines.

-

Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, facilitating key interactions with biological targets like enzyme active sites.[22]

-

Synthetic Accessibility: The facile and versatile synthetic routes to introduce and modify the morpholine ring make it an attractive scaffold for building compound libraries for drug discovery.[21]

Numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, feature the morpholine ring, highlighting its importance in modern pharmacology.

Caption: Role of the morpholine moiety in drug design.

Conclusion

The morpholine ring possesses a unique combination of stability and controlled reactivity that makes it an invaluable component in organic synthesis and medicinal chemistry. Its moderate basicity, coupled with the ability to undergo a variety of N-functionalization reactions, provides a robust platform for molecular design. Understanding its thermal and chemical stability, along with established synthetic protocols, is essential for researchers aiming to leverage the full potential of this versatile heterocyclic scaffold.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. polybluechem.com [polybluechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 7. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference) | ETDEWEB [osti.gov]

- 11. Thermolysis of morpholine in water and superheated steam [biblio.ugent.be]

- 12. Thermolysis of Morpholine in Water and Superheated Steam | Semantic Scholar [semanticscholar.org]

- 13. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Benzylmorpholine: Synonyms, IUPAC Nomenclature, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-benzylmorpholine, a versatile heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. This document outlines its nomenclature, synonyms, key physicochemical data, a detailed experimental protocol for its synthesis, and a discussion of its potential biological activities with illustrative signaling pathways.

Nomenclature and Synonyms

The compound with the chemical structure of a morpholine ring substituted at the nitrogen atom with a benzyl group is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

This compound is also known by a variety of synonyms in commercial and scientific literature, which are crucial for comprehensive database searches and procurement.

Table 1: Synonyms of this compound

| Synonym | Reference |

| N-Benzylmorpholine | [1] |

| Morpholine, 4-benzyl- | |

| 4-(Phenylmethyl)morpholine | [1] |

| NSC 67985 | [1] |

| 1-Benzylmorpholine | |

| UNII-ZMZ9TR3HUR |

Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development, including reaction setup, purification, and formulation. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 10316-00-4 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 118-120 °C at 5 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index | 1.538 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in common organic solvents. |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with morpholine. The following protocol is a representative procedure.

Objective: To synthesize this compound via N-alkylation of morpholine with benzyl chloride.

Materials:

-

Morpholine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per gram of morpholine).

-

Addition of Reagent: While stirring the mixture, slowly add benzyl chloride (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of dichloromethane.

-

Extraction: Combine the filtrate and the washings and transfer to a separatory funnel. Add deionized water and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Safety Precautions: Benzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Potential Biological Activities and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of benzylmorpholine have shown potential as CNS suppressants and antimalarial agents.

Hypothetical CNS Suppressant Activity

Some morpholine-containing compounds exhibit CNS depressant effects. A plausible mechanism of action for such compounds involves the modulation of major inhibitory and excitatory neurotransmitter systems in the brain.

Caption: Hypothetical mechanism of CNS suppression by this compound derivatives.

This proposed pathway illustrates a dual mechanism: potentiation of the inhibitory GABA-A receptor and antagonism of the excitatory NMDA receptor, leading to a net reduction in neuronal excitability.

Potential Antimalarial Mechanism of Action

Certain compounds containing the 4-substituted morpholine moiety have been investigated for their antimalarial properties. A key target in the malaria parasite Plasmodium falciparum is the detoxification of heme, a byproduct of hemoglobin digestion.

References

The Benzylmorpholine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylmorpholine moiety has emerged as a versatile and privileged structural motif in medicinal chemistry, leading to the discovery and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and significance of benzylmorpholine derivatives, with a focus on their application in oncology, neuroscience, and infectious diseases. Detailed experimental protocols for the synthesis of key compounds, quantitative structure-activity relationship (SAR) data, and graphical representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Emergence of a Versatile Scaffold

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, is a common feature in numerous bioactive molecules and approved drugs. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, have made it a popular building block in drug design. The incorporation of a benzyl group to the morpholine core creates the benzylmorpholine scaffold, a structural framework that has proven to be particularly fruitful in the development of compounds with a wide range of pharmacological activities.

The significance of this scaffold was first highlighted with the discovery of compounds acting on the central nervous system. Subsequently, the benzylmorpholine core has been successfully utilized in the design of potent and selective inhibitors of various enzymes and transporters, leading to the development of novel anticancer and antimalarial agents. This guide will delve into the discovery and evolution of benzylmorpholine derivatives in these key therapeutic areas.

Benzylmorpholine Derivatives as Norepinephrine Reuptake Inhibitors

Discovery and Significance

One of the earliest and most well-known applications of the benzylmorpholine scaffold is in the development of selective norepinephrine reuptake inhibitors (NRIs). Reboxetine, discovered at Farmitalia-Carlo Erba, is a prominent example of a benzylmorpholine derivative that has been approved for the treatment of major depressive disorder in many countries.[1] NRIs function by blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic neurotransmission.[2] This mechanism of action has been shown to be effective in alleviating symptoms of depression.[2]

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is a membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] Benzylmorpholine-based NRIs like reboxetine bind to NET, inhibiting this reuptake process. The resulting increase in synaptic norepinephrine levels leads to enhanced activation of postsynaptic adrenergic receptors, which is believed to be a key factor in their therapeutic effect.

Experimental Protocol: Synthesis of (S,S)-Reboxetine

The asymmetric synthesis of (S,S)-Reboxetine is a multi-step process. A common route involves the initial construction of a chiral morpholine intermediate followed by the introduction of the phenyl and ethoxyphenoxy moieties.[4][5]

Step 1: Synthesis of (S)-N-benzyl-2-hydroxymethylmorpholine

(S)-3-amino-1,2-propanediol is reacted with chloroacetyl chloride to form the corresponding amide. This intermediate is then cyclized in the presence of a strong base like potassium tert-butoxide to yield (S)-5-(hydroxymethyl)morpholin-3-one. The lactam is then reduced, for example with borane-tetrahydrofuran complex (BH3·THF), to afford (S)-2-(hydroxymethyl)morpholine. Subsequent N-benzylation provides the key intermediate.[5]

Step 2: Oxidation to the Aldehyde

The primary alcohol of (S)-N-benzyl-2-hydroxymethylmorpholine is selectively oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Step 3: Addition of the Phenyl Group

The phenyl group is introduced via a nucleophilic addition to the aldehyde. This can be achieved using a Grignard reagent like phenylmagnesium bromide or, for better stereoselectivity, an organozinc reagent like diphenylzinc. This step typically yields a mixture of diastereomers that need to be separated chromatographically.[5]

Step 4: Introduction of the 2-Ethoxyphenoxy Group

The hydroxyl group of the desired diastereomer is then coupled with 2-ethoxyphenol. This is often achieved via a Mitsunobu reaction or by converting the alcohol to a good leaving group (e.g., a mesylate or bromide) followed by nucleophilic substitution with the sodium salt of 2-ethoxyphenol.[4]

Step 5: Deprotection

Finally, the N-benzyl protecting group is removed. This is commonly accomplished through hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., palladium on carbon) to yield (S,S)-Reboxetine.[4]

Benzylmorpholine Derivatives as EZH2 Inhibitors in Oncology

Discovery and Significance

The Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[7] Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of cancers, making it an attractive therapeutic target. Benzomorpholine derivatives have been identified as potent and selective inhibitors of EZH2, with several compounds advancing into clinical trials for the treatment of both hematological malignancies and solid tumors.[8]

Mechanism of Action: Inhibition of PRC2-mediated Gene Silencing

Benzylmorpholine-based EZH2 inhibitors are competitive inhibitors that bind to the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, preventing the transfer of a methyl group to H3K27.[9] This inhibition of EZH2 catalytic activity leads to a decrease in global H3K27me3 levels, resulting in the derepression of tumor suppressor genes and subsequent anti-proliferative effects.

Quantitative Data: Structure-Activity Relationship (SAR) of Benzomorpholine EZH2 Inhibitors

The development of benzylmorpholine-based EZH2 inhibitors has been guided by extensive SAR studies. The following table summarizes the in vitro activity of a series of benzomorpholine derivatives against wild-type EZH2.

| Compound | R Group | EZH2 IC50 (µM)[8] | A549 Cell IC50 (µM)[8] | NCI-H1975 Cell IC50 (µM)[8] |

| 6b | 4-pyridyl | 0.023 | 2.6 | 2.5 |

| 6c | 3-pyridyl | 0.015 | 2.1 | 2.0 |

| 6x | 1-methyl-1H-pyrazol-4-yl | 0.011 | 1.5 | 1.4 |

| 6y | 1-ethyl-1H-pyrazol-4-yl | 0.009 | 1.1 | 1.1 |

Table 1: In vitro activity of selected benzomorpholine EZH2 inhibitors.

Experimental Protocol: Synthesis of Benzomorpholine EZH2 Inhibitor 6y

The synthesis of the potent EZH2 inhibitor 6y is achieved through a multi-step sequence starting from 3-amino-5-bromo-2-hydroxybenzoic acid.[8]

Step 1: Cyclization to form the Benzomorpholine Core

3-amino-5-bromo-2-hydroxybenzoic acid is first converted to the corresponding methyl ester. The benzomorpholine ring is then formed via a two-step process involving reaction with chloroacetyl chloride followed by an intramolecular cyclization under basic conditions.

Step 2: Suzuki Coupling

The bromo-substituted benzomorpholine intermediate undergoes a Suzuki coupling reaction with an appropriately substituted boronic acid or ester. For compound 6y , this would be 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like sodium carbonate.[8]

Step 3: Amidation

The ester group on the benzomorpholine core is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a suitable amine via an amidation reaction. This is typically carried out using a coupling reagent such as HATU or EDC in the presence of a base like DIPEA to afford the final product, 6y .[8]

Benzylmorpholine Derivatives as Antimalarial Agents

Discovery and Significance

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. The benzylmorpholine scaffold has been incorporated into dispiro-1,2,4,5-tetraoxane structures, leading to the discovery of potent antimalarial agents.[10] These compounds, such as N205, have demonstrated low nanomolar in vitro activity against P. falciparum and have shown efficacy in in vivo models of malaria.[10] The tetraoxane moiety is believed to be the pharmacophore responsible for the antimalarial activity, acting through a mechanism similar to that of the artemisinins.

Proposed Mechanism of Action

The antimalarial activity of tetraoxane derivatives is thought to be initiated by the cleavage of the endoperoxide bridge, which is mediated by ferrous iron (Fe²⁺) derived from the digestion of hemoglobin by the parasite within the food vacuole. This cleavage generates highly reactive carbon-centered radicals and other reactive oxygen species (ROS) that are toxic to the parasite, leading to its death.[11][12]

Quantitative Data: SAR of Benzylmorpholine Tetraoxane Analogues

The antimalarial potency of these compounds is highly dependent on the nature of the substituents on the benzylmorpholine and the overall physicochemical properties of the molecule.

| Compound | In vitro IC50 vs. P. falciparum (3D7) (nM)[10] |

| N205 (10a) | 0.84 |

| Analogue 1 | 1.2 |

| Analogue 2 | 2.5 |

| Analogue 3 | 5.1 |

Table 2: In vitro antimalarial activity of selected benzylmorpholine tetraoxane analogues.

Experimental Protocol: Synthesis of N205

The synthesis of N205 involves the formation of a dispiro-1,2,4,5-tetraoxane core, which is then functionalized with the benzylmorpholine moiety.[10]

Step 1: Synthesis of the Dihydroperoxide

A suitable ketone precursor is reacted with hydrogen peroxide in the presence of an acid catalyst, such as perchloric acid, to form the corresponding gem-dihydroperoxide.

Step 2: Formation of the Tetraoxane Ring

The gem-dihydroperoxide is then reacted with a second ketone, often in the presence of a catalyst like silica gel-supported perchloric acid, to form the dispiro-1,2,4,5-tetraoxane ring system.

Step 3: Functionalization with Benzylmorpholine

The tetraoxane core, bearing a suitable functional group for coupling (e.g., a carboxylic acid or an amine), is then reacted with the benzylmorpholine moiety. For N205, which has a benzylamino linkage, this can be achieved through reductive amination of a tetraoxane-aldehyde with morpholine, followed by N-benzylation, or through direct coupling of a tetraoxane-amine with a benzyl halide.

Conclusion and Future Perspectives

The benzylmorpholine scaffold has demonstrated remarkable versatility, serving as a cornerstone in the development of drugs targeting a diverse range of diseases. From modulating neurotransmitter levels in the brain to inhibiting key enzymes in cancer and infectious agents, benzylmorpholine derivatives continue to be a rich source of therapeutic innovation. The synthetic accessibility and the tunable nature of this scaffold allow for extensive structure-activity relationship studies, paving the way for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on exploring novel therapeutic targets for benzylmorpholine derivatives, as well as leveraging advanced drug delivery technologies to enhance their efficacy and safety. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. ijamtes.org [ijamtes.org]

- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PRC2 - Wikipedia [en.wikipedia.org]

- 7. Structure, mechanism, and regulation of polycomb-repressive complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Potential Research Areas for 4-Benzylmorpholine Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and presence in numerous approved therapeutic agents. The introduction of a benzyl group at the 4-position of the morpholine ring creates 4-benzylmorpholine, a versatile chemical entity with a wide spectrum of potential pharmacological activities. This technical guide explores promising research avenues for this compound and its derivatives, focusing on their potential applications in oncology, inflammatory disorders, neuroprotection, and infectious diseases. This document provides a comprehensive overview of the current landscape, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further investigation and drug development efforts in this promising area.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a heterocyclic motif frequently employed in drug design to enhance biological activity and improve pharmacokinetic profiles.[1][2] Its unique structural features, including a flexible chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom, allow for diverse interactions with biological targets.[3][4] The incorporation of a benzyl group onto the morpholine nitrogen introduces a lipophilic aromatic moiety, which can further modulate target binding and pharmacological properties. This compound serves as a key building block for the synthesis of a diverse library of compounds with potential therapeutic applications.[5][6]

Potential Therapeutic Applications

Anticancer Activity

The dysregulation of cellular signaling pathways is a hallmark of cancer. Several studies have highlighted the potential of morpholine-containing compounds as inhibitors of key oncogenic pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4] Derivatives of this compound are promising candidates for the development of novel anticancer agents.

Quantitative Data on Anticancer Activity of Morpholine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Morpholine-substituted tetrahydroquinoline | A549 (Lung Cancer) | 0.033 | [7] |

| Morpholine-substituted tetrahydroquinoline | MCF-7 (Breast Cancer) | 0.087 | [7] |

| Benzomorpholine derivative (6y) | A549 (Lung Cancer) | 1.1 | N/A |

| Benzomorpholine derivative (6y) | NCI-H1975 (Lung Cancer) | 1.1 | N/A |

| 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver Cancer) | 8.50 | N/A |

| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver Cancer) | 11.42 | N/A |

| 2-morpholino-4-anilinoquinoline (3e) | HepG2 (Liver Cancer) | 12.76 | N/A |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic target.[8][9] Morpholine derivatives have been shown to possess anti-inflammatory properties, potentially through the modulation of this pathway.

Quantitative Data on Anti-inflammatory Activity of Morpholine Derivatives

| Compound Class | Assay | Inhibition/IC50 | Reference |

| Morpholinopyrimidine derivatives (V4, V8) | NO production in LPS-stimulated RAW 264.7 cells | Significant inhibition | [10] |

| Naproxen thiourea derivative (4) | Carrageenan-induced paw edema in rats (4h) | 54.01% inhibition | [11] |

| Naproxen thiourea derivative (7) | Carrageenan-induced paw edema in rats (4h) | 54.12% inhibition | [11] |

Neuroprotective Effects

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal damage in various neurological disorders.[12][13] Compounds that can modulate NMDA receptor activity without causing significant side effects are of great interest. The structural features of this compound derivatives make them potential candidates for the development of neuroprotective agents. An O-benzyl derivative of pralidoxime has demonstrated neuroprotective effects by attenuating the increase in acetylcholine levels.[14]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The morpholine scaffold is present in some existing antimicrobial drugs, and N-benzylmorpholine derivatives represent a promising area for the exploration of new antibacterial and antifungal compounds.

Quantitative Data on Antimicrobial Activity of Morpholine and Related Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quaternary ammonium 4-deoxypyridoxine derivatives | S. aureus (MRSA) | 0.5 - 2 | [15] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | E. coli | 7.812 | [16] |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | C. albicans | 31.125 | [16] |

| Benzylmorpholine 1,2,4,5-tetraoxane analogue (N205) | Plasmodium falciparum (3D7) | 0.00084 (0.84 nM) | [17] |

Experimental Protocols

Synthesis of 4-Benzyl-2-(substituted-phenoxymethyl)morpholine Derivatives

This protocol describes a general method for the synthesis of this compound derivatives with substitution at the 2-position, adapted from the literature.[2][18]

Procedure:

-

Step 1: Synthesis of 4-benzyl-2-(substituted-phenoxymethyl)-morpholin-5-one.

-

To a solution of a substituted phenol in a suitable solvent (e.g., DMF), add a base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of 2-bromoacetyl-4-benzylmorpholine in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Reduction to 4-benzyl-2-(substituted-phenoxymethyl)morpholine.

-

Prepare a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether) under an inert atmosphere and cool to 0 °C.

-

Add a solution of the morpholin-5-one from Step 1 in a suitable solvent (e.g., benzene) dropwise with stirring.[2]

-

Heat the reaction mixture under reflux for 5 hours.[2]

-

Cool the reaction mixture and quench by the sequential addition of water and an aqueous solution of Rochelle's salt.

-

Stir the mixture vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 72 hours.[1]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.[1]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.[10][19][20]

Procedure:

-

Animal Preparation:

-

Use male Wistar rats (180-220 g).

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Administer the this compound test compounds orally or intraperitoneally at various doses.

-

Administer a positive control (e.g., indomethacin, 5 mg/kg) and a vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

-

-

Induction of Edema:

-